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Compound of Interest

Compound Name: 1-Aminoindole

Cat. No.: B1208307

An In-depth Technical Guide to 1-Aminoindole: Properties, Synthesis, and Applications in
Modern Drug Discovery

Abstract

1-Aminoindole is a heterocyclic aromatic compound that has garnered significant attention in
the fields of synthetic chemistry and drug discovery. Characterized by an amino group attached
to the nitrogen of the indole ring, this molecule serves as a versatile synthon for the
construction of more complex, biologically active molecules. Its unique structural and electronic
properties make it a valuable intermediate in the preparation of a wide range of compounds,
from pharmaceuticals to dyes and pesticides. This guide provides a comprehensive overview of
1-aminoindole, covering its fundamental chemical identity, detailed physicochemical
properties, modern synthetic methodologies, and key applications in medicinal chemistry.
Authored for researchers, scientists, and drug development professionals, this document
synthesizes technical data with practical insights to serve as an authoritative resource on this
important chemical entity.

Core Identification and Physicochemical Properties

A thorough understanding of a chemical compound begins with its unambiguous identification
and a clear summary of its physical and chemical properties. This data is foundational for its
application in research and development.

Nomenclature and Chemical Identifiers
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1-Aminoindole is systematically identified by a unique CAS (Chemical Abstracts Service)
number, ensuring its precise identification in literature and databases.

CAS Number: 53406-38-5[1]

IUPAC Name: indol-1-amine[1]

Synonyms: 1H-Indol-1-amine, Indol-1-ylamine

Molecular Formula: CsHsN2z[1]

InChl: InChl=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2[1]

SMILES: NN1C=CC2=CC=CC=C12

Physicochemical Data

The physical and chemical properties of 1-aminoindole dictate its behavior in different solvents
and reaction conditions, which is critical for designing synthetic routes and handling protocols.

Property Value Source(s)
Molecular Weight 132.16 g/mol [1]
Appearance Colorless to light yellow solid

Melting Point 40 °C

Boiling Point 296.2 + 23.0 °C (Predicted)

Solubilit Insoluble in water; Soluble in
olubility _
ethanol, dichloromethane

Purity Typically 295%

Synthesis of 1-Aminoindole: From Classical to
Modern Methods

The synthesis of 1-aminoindole is crucial for its availability in research. Methodologies have
evolved from classical multi-step processes to more efficient, modern catalytic strategies. The
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choice of synthetic route often depends on the desired scale, purity requirements, and
available laboratory infrastructure.

Classical Synthetic Approach: Redox of Indole

One of the traditional methods involves a two-step redox sequence starting from indole. This
method, while established, involves the use of nitrates and subsequent reduction.

Causality: The logic behind this approach is the selective functionalization of the indole
nitrogen. Direct amination is challenging; therefore, the nitrogen is first oxidized to an N-oxide,
which activates it for a subsequent reduction to the desired N-amine.

o Step 1: Oxidation of Indole:

[e]

In a round-bottom flask, dissolve indole in a suitable organic solvent like acetic acid.
o Cool the solution in an ice bath to 0-5 °C.

o Slowly add a nitrating agent (e.g., a solution of silver nitrate or nitric acid) dropwise while
maintaining the temperature.

o Stir the reaction mixture for several hours until TLC or LC-MS analysis indicates the
complete consumption of the starting material.

o Quench the reaction by carefully adding it to ice-cold water.

o Extract the product, indole N-oxide, with an organic solvent (e.g., ethyl acetate), wash the
organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

e Step 2: Reduction to 1-Aminoindole:
o Dissolve the crude indole N-oxide from the previous step in a solvent such as ethanol.

o Add a reducing agent (e.g., zinc dust in the presence of an acid like acetic acid, or
catalytic hydrogenation with Pd/C).

o Stir the mixture at room temperature or with gentle heating until the reaction is complete.
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o Filter the reaction mixture to remove the reducing agent and any inorganic salts.
o Concentrate the filtrate to obtain crude 1-aminoindole.
o Purify the product by column chromatography on silica gel to yield pure 1-aminoindole.

Modern Catalytic Synthesis: Rhodium-Catalyzed C-H
Annulation

Recent advancements in organometallic chemistry have led to more efficient and atom-
economical methods. A notable example is the rhodium-catalyzed [3+2] annulation of a
hydrazine with vinylene carbonate.[2]

Causality: This method leverages the power of transition-metal catalysis to direct C-H bond
activation. The rhodium catalyst facilitates a cascade reaction that constructs the indole ring
system with the amino group already in place. This approach is characterized by high yields,
mild reaction conditions, and avoids the need for external oxidants, making it a more
sustainable and elegant synthetic strategy.[2][3]

» Reaction Setup:

o To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add
the substituted hydrazine (1.0 equiv), vinylene carbonate (1.2 equiv), and the rhodium
catalyst (e.g., [Cp*RhCIz]2, 2.5 mol%).

o Add a suitable dry solvent (e.g., 1,2-dichloroethane).
¢ Reaction Execution:

o Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time
(typically 12-24 hours).

o Monitor the reaction progress by TLC or LC-MS.
o Workup and Purification:

o Once the reaction is complete, cool the mixture to room temperature.
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o Concentrate the solvent under reduced pressure.

o Purify the residue directly by flash column chromatography on silica gel using a
hexane/ethyl acetate gradient to afford the pure 1-aminoindole product.[2]

Synthesis Workflow Diagram
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Caption: Comparative workflows for the synthesis of 1-aminoindole.

Applications in Drug Discovery and Medicinal
Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous
natural products and FDA-approved drugs.[4][5][6] The 1-aminoindole core, in particular,
offers a unique vector for chemical modification, enabling the exploration of new chemical
space and the development of novel therapeutic agents.
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The 1-Aminoindole Scaffold in Bioactive Molecules

The N-amino group provides a versatile handle for derivatization, allowing for the introduction

of various functional groups through standard N-acylation, N-alkylation, or condensation

reactions. This chemical tractability has made the 1-aminoindole scaffold a key building block

in the discovery of potent and selective inhibitors for various biological targets.

Case Studies of Biologically Active 1-Aminoindole
Derivatives

Na+/H+ Exchanger (NHE) Inhibitors: A series of N-(aminoiminomethyl)-1H-indole
carboxamide derivatives have been synthesized and evaluated as inhibitors of the Na+/H+
exchanger.[7] In these compounds, the 1-aminoindole core is part of a larger molecular
architecture designed to interact with the ion channel. The ability to modify the indole ring,
particularly at the 1-position, was crucial for optimizing the inhibitory activity.[7]

Janus Kinase 2 (JAK2) Inhibitors: The discovery of a point mutation (V617F) in JAK2 linked
to myeloproliferative disorders spurred the development of targeted inhibitors.[8] De novo
design efforts identified 1-amino-5H-pyrido[4,3-blindol-4-carboxamides as a potent lead
series. Subsequent optimization led to the discovery of highly selective, orally active JAK2
inhibitors with proven in vivo efficacy in animal models, demonstrating the therapeutic
potential of this scaffold.[8]

Antimalarial Agents: In the search for new treatments against Plasmodium falciparum, the
causative agent of malaria, aminoindole-based compounds have emerged as a novel and
potent scaffold.[9][10] A high-throughput screen identified an initial hit, Genz-644442, which
led to an extensive medicinal chemistry program. This optimization yielded analogs with
nanomolar potency against the parasite in vitro and significant efficacy in in vivo models of
malaria.[9][10]

Drug Discovery Pathway Diagram
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Caption: Role of 1-aminoindole in a typical drug discovery pipeline.
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Safety, Handling, and Storage

Proper handling and storage of 1-aminoindole are essential to ensure laboratory safety and
maintain the compound's integrity.

Hazard Identification

1-Aminoindole is considered hazardous and requires careful handling. It may be irritating to
the eyes, skin, and respiratory system.

Hazard Statement Code Description

Acute Toxicity, Oral H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

. I May cause respiratory
Respiratory Irritation H335 T
irritation.

Data sourced from supplier safety information.

Recommended Handling and Personal Protective
Equipment (PPE)

To mitigate risks, the following procedures should be followed:

o Ventilation: Always handle 1-aminoindole in a well-ventilated area, preferably within a
chemical fume hood.[11][12]

o Personal Protective Equipment (PPE):

[e]

Eye Protection: Wear chemical safety goggles or a face shield.[11][12]

o

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

[¢]

Body Protection: Wear a laboratory coat.
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» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.[11][12]

e Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and
place it in a sealed container for disposal.[11]

Storage

To ensure the stability and longevity of 1-aminoindole, proper storage is critical.
o Temperature: Store in a cool place, typically between 2-8 °C.
o Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place.

o Light: Store in a dark place to prevent degradation.

Conclusion and Future Outlook

1-Aminoindole stands as a testament to the enduring importance of heterocyclic chemistry in
modern science. Its value as a synthetic intermediate is well-established, with both classical
and advanced catalytic methods providing reliable access to this key molecule. The
demonstrated success of its derivatives in targeting a diverse range of biological entities—from
ion channels to kinases and pathogenic organisms—underscores its significance as a
privileged scaffold in drug discovery.

Looking forward, the continued exploration of novel catalytic methods for the synthesis and
functionalization of 1-aminoindole will undoubtedly open new avenues for innovation. As our
understanding of complex biological pathways deepens, the 1-aminoindole core will likely
serve as a foundational element for the rational design of next-generation therapeutics aimed
at addressing pressing global health challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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